![molecular formula C19H19N3O2S B2568011 N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide CAS No. 1170842-70-2](/img/structure/B2568011.png)
N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide, also known as MBT-2-PyCC, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a small molecule that belongs to the class of cyclobutane carboxamides.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Research on compounds related to N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide encompasses the synthesis of novel heterocyclic compounds demonstrating significant biological activities. For instance, derivatives have been synthesized for applications as anti-inflammatory, analgesic agents, and antimicrobial agents. These compounds are designed to target various biological pathways, such as cyclooxygenase enzymes, showcasing their potential in drug development for treating inflammation and pain (Abu‐Hashem et al., 2020; Cukurovalı et al., 2002).
Antimicrobial and Antiviral Activities
The structural framework of compounds like N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide has been explored for antimicrobial and antiviral activities. Synthesized derivatives have shown variable and modest activity against bacteria and fungi, indicating their potential use in developing new antimicrobial agents. This research area is of particular interest for finding novel treatments against resistant strains of microorganisms (Patel et al., 2011).
Cytotoxicity and Cancer Research
Compounds within this chemical class have been evaluated for their cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents. The synthesis of derivatives and their assessment against various cancer models contribute to the search for new therapeutic options for cancer treatment (Hassan et al., 2014).
COVID-19 Inhibition
Amid the COVID-19 pandemic, derivatives have been synthesized and evaluated for their ability to inhibit SARS-CoV-2 main protease (Mpro), highlighting the potential of these compounds in antiviral research. Molecular docking and dynamic simulation studies of these compounds against the SARS-CoV-2 Mpro enzyme offer insights into their mechanism of action and potential efficacy as COVID-19 inhibitors (Alghamdi et al., 2023).
Propriétés
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-15-9-5-10-16-17(15)21-19(25-16)22(18(23)13-6-4-7-13)12-14-8-2-3-11-20-14/h2-3,5,8-11,13H,4,6-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSKBQBYFJNVFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.